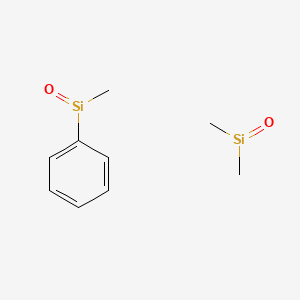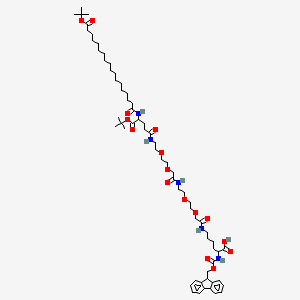
50-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-23-(tert-butoxycarbonyl)-2,2-dimethyl-4,21,26,35,44-pentaoxo-3,30,33,39,42-pentaoxa-22,27,36,45-tetraazahenpentacontan-51-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
50-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-23-(tert-butoxycarbonyl)-2,2-dimethyl-4,21,26,35,44-pentaoxo-3,30,33,39,42-pentaoxa-22,27,36,45-tetraazahenpentacontan-51-oic acid is a complex organic compound that features multiple functional groups, including fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. This compound is primarily used in peptide synthesis due to its ability to protect amino acids during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 50-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-23-(tert-butoxycarbonyl)-2,2-dimethyl-4,21,26,35,44-pentaoxo-3,30,33,39,42-pentaoxa-22,27,36,45-tetraazahenpentacontan-51-oic acid typically involves the protection of amino acids using Fmoc and Boc groups. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base, while the Boc group is introduced using tert-butoxycarbonyl anhydride or tert-butoxycarbonyl chloride .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including deprotection and coupling reactions, to produce the desired peptide sequence efficiently .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The oxidation of the fluorenyl group can be achieved using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl groups can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The Fmoc and Boc groups can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Boc Deprotection: Trifluoroacetic acid (TFA) is used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further modified or coupled to form longer peptide chains .
Aplicaciones Científicas De Investigación
This compound is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for amino acids, allowing for the stepwise construction of peptides. Its applications include:
Chemistry: Used in solid-phase peptide synthesis (SPPS) to protect amino acids during the synthesis process.
Biology: Facilitates the synthesis of biologically active peptides and proteins for research purposes.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various industrial applications.
Mecanismo De Acción
The mechanism of action of this compound involves the protection of amino acids during peptide synthesis. The Fmoc and Boc groups prevent unwanted side reactions by temporarily blocking reactive sites on the amino acids. This allows for the selective coupling of amino acids to form the desired peptide sequence .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Boc)-OH: Another compound used in peptide synthesis with similar protecting groups.
Fmoc-Asp(OtBu)-OH: Used for protecting aspartic acid during peptide synthesis.
Uniqueness
The uniqueness of 50-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-23-(tert-butoxycarbonyl)-2,2-dimethyl-4,21,26,35,44-pentaoxo-3,30,33,39,42-pentaoxa-22,27,36,45-tetraazahenpentacontan-51-oic acid lies in its ability to protect multiple amino acids simultaneously, making it highly efficient for synthesizing complex peptides .
Propiedades
Fórmula molecular |
C64H101N5O16 |
|---|---|
Peso molecular |
1196.5 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H101N5O16/c1-63(2,3)84-59(74)33-20-18-16-14-12-10-8-7-9-11-13-15-17-19-32-56(71)68-54(61(77)85-64(4,5)6)34-35-55(70)66-37-39-79-41-44-82-47-58(73)67-38-40-80-42-43-81-46-57(72)65-36-26-25-31-53(60(75)76)69-62(78)83-45-52-50-29-23-21-27-48(50)49-28-22-24-30-51(49)52/h21-24,27-30,52-54H,7-20,25-26,31-47H2,1-6H3,(H,65,72)(H,66,70)(H,67,73)(H,68,71)(H,69,78)(H,75,76) |
Clave InChI |
COTQASXXEXJBOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



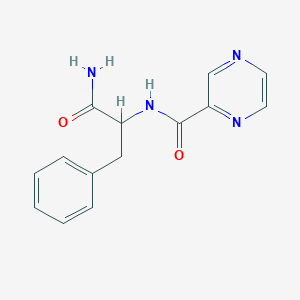
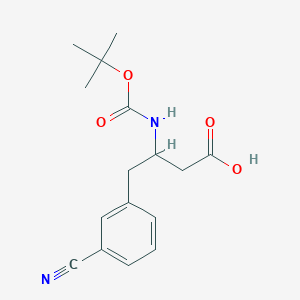
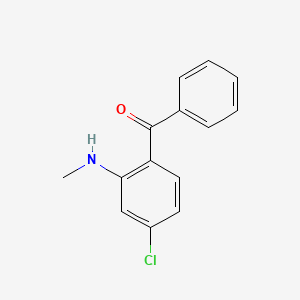
![3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13396841.png)
![tert-butyl N-[1-(4-chloropyridin-2-yl)but-3-enyl]carbamate](/img/structure/B13396842.png)
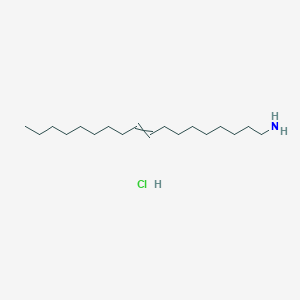
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13396855.png)
![tert-butyl N-[3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate](/img/structure/B13396862.png)
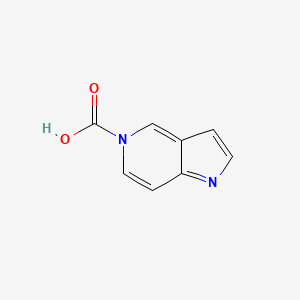
![[3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;dibromide](/img/structure/B13396870.png)
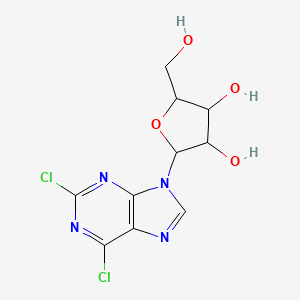
amino}-3-methylpentanoic acid](/img/structure/B13396892.png)
